Phenothrin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenothrin is synthesized through the esterification of chrysanthemic acid with 3-phenoxybenzyl alcohol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that includes the preparation of chrysanthemic acid and 3-phenoxybenzyl alcohol, followed by their esterification . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenothrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including 3-phenoxybenzoic acid.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: 3-Phenoxybenzoic acid.
Hydrolysis: Chrysanthemic acid and 3-phenoxybenzyl alcohol.
Scientific Research Applications
Phenothrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of pyrethroids and their environmental impact.
Biology: Employed in studies on insect physiology and the development of insect resistance to pyrethroids.
Medicine: Investigated for its potential use in treating head lice and other parasitic infestations.
Industry: Utilized in the formulation of household insecticides and pest control products.
Mechanism of Action
Phenothrin exerts its insecticidal effects by targeting the nervous system of insects . It acts on voltage-gated sodium channels, keeping them open for prolonged periods, which leads to repetitive nerve discharge and increased excitation . This ultimately results in paralysis and death of the insect . This compound is less toxic to mammals due to their higher body temperature, larger body size, and lower sensitivity to the chemical .
Comparison with Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
- Fenpropathrin
- Bifenthrin
Phenothrin’s unique ester structure and its broad-spectrum insecticidal activity make it a valuable tool in pest control and scientific research .
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFWQZLDJGRLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O3 | |
Record name | PHENOTHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | d-PHENOTHRIN | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032688 | |
Record name | Phenothrin | |
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Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |
Record name | PHENOTHRIN | |
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Record name | Phenothrin | |
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Boiling Point |
>290 °C | |
Record name | PHENOTHRIN | |
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Solubility |
Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none | |
Record name | PHENOTHRIN | |
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Density |
1.06 at 20 °C, Relative density (water = 1): 1.06 | |
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Vapor Pressure |
0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C: | |
Record name | Phenothrin | |
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Mechanism of Action |
Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, Some synthetic pyrethroids given intravenously to rats cause either tremor (T-syndrome) or choreoathetosis with salivation (CS-syndrome). However, d-phenothrin (>600 mg/kg body weight) injected intravenously into the lateral tail vein caused neither T-syndrome nor CS syndrome, due to its very low acute toxicity. From a study involving intracerebral dosing with [1R,cis]- or [1R, trans]-phenothrin in mice, both compounds were classified as Type I pyrethroids based on the occurrence of tremors and on neurophysiological studies in cockroach cercal sensory nerves., The effects of 4 different pyrethroid insecticides on sodium channel gating in internally perfused, cultured mouse neuroblastoma cells (N1E-115) were studied using the suction pipette, voltage clamp technique. Pyrethroids increased the amplitude of the sodium current, sometimes by more than 200%. Activation of the sodium current occurred at more hyperpolarized potentials than under control conditions. The declining phase of the sodium current during depolarization was markedly slowed down and after repolarization of the membrane a large, slowly decaying sodium tail current developed. Pyrethroids did not affect the sodium current reversal potential, steady-state sodium inactivation or recovery from sodium channel inactivation. The amplitude of the pyrethroid-induced slow tail current was always proportional to the sodium current at the end of the preceding depolarizing pulse. The rate of decay of the slow tail current strongly depended on pyrethroid structure and increased in the order deltamethrin, cyphenothrin, fenfluthrin and phenothrin. The rate of decay further depended on membrane potential and temperature. Below -85 m V the instantaneous current-voltage relationship of the slow tail current showed a negative slope conductance. The tail current decayed more slowly at low temperatures. Arrhenius plots indicated that the relaxation of open sodium channels to a closed state involved a higher energy barrier for pyrethroid-affected than for normal channels. The energy barrier was higher after deltamethrin than after the non-cyano pyrethroid fenfluthrin. It is concluded that in mammalian neuronal membrane pyrethroids selectively reduce the rate of closing of sodium channels both during depolarization and after repolarization of the nerve membrane., The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (eg, permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, For more Mechanism of Action (Complete) data for PHENOTHRIN (11 total), please visit the HSDB record page. | |
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Color/Form |
Colorless liquid, Pale yellow to yellow-brown clear liquid | |
CAS No. |
26002-80-2, 51186-88-0, 188023-86-1 | |
Record name | PHENOTHRIN | |
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Record name | Phenothrin | |
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Record name | Phenothrin [INN:BAN] | |
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Record name | m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
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Record name | PHENOTHRIN | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of phenothrin?
A1: this compound, like other pyrethroids, acts primarily on the nervous system of insects. [] It disrupts the normal function of sodium channels in nerve cells, leading to hyperexcitation and paralysis. []
Q2: How does the cyano group in cythis compound influence its biodegradability compared to this compound?
A2: Studies in rats have shown that the introduction of a cyano group in cythis compound significantly enhances its biodegradability compared to this compound, particularly the [1R, cis]-isomer. [] This is attributed to increased cleavage of the ester bond.
Q3: Does this compound impact lipid synthesis in insects?
A3: Research on Triatoma infestans suggests that this compound, particularly the (1R) enantiomer, can inhibit the incorporation of [1-14C]propionate, a precursor for methyl-branched hydrocarbons in insects. This indicates a potential effect on lipid synthesis, particularly in the insect integument. []
Q4: Is there a difference in the structure of this compound and cythis compound?
A4: Cythis compound is a derivative of this compound with a cyano group at the alpha position of the benzyl group. This structural difference influences their biodegradation pathways and rates. []
Q5: How stable are pyrethroid residues on plant foliage after field application?
A5: Field studies indicate varying residual efficacy of permethrin, d-phenothrin, and resmethrin. While permethrin maintained efficacy up to one week, d-phenothrin and resmethrin showed significantly reduced effectiveness after 48 hours. [] This difference is likely due to variations in their chemical stability and environmental degradation rates.
Q6: How does the stereochemistry of this compound isomers influence their insecticidal activity?
A6: Research on various insect species indicates that the 1Rtrans and 1Rcis isomers of this compound exhibit significant differences in insecticidal activity. [] The presence and position of specific functional groups also play a role in determining their interaction with target sites and overall efficacy. []
Q7: Does the introduction of fluorine atoms in this compound affect its insecticidal activity?
A7: Studies on fluorinated pyrethroids reveal that introducing fluorine atoms at specific positions can impact their insecticidal activity. For instance, 10,10-difluorothis compound exhibits lower toxicity in flies without piperonyl butoxide treatment but higher toxicity in those treated with piperonyl butoxide. This suggests that fluorine substitution might hinder metabolic degradation but negatively affect target site interactions. []
Q8: How does the formulation of this compound affect its effectiveness against head lice?
A8: Comparing this compound lotion and mousse for head lice treatment revealed no statistically significant difference in effectiveness. [] This suggests that different formulations can deliver similar efficacy, but factors like user preference and application ease might influence practical outcomes.
Q9: How does the administration route of cythis compound affect its metabolism and tissue residue profile in rats?
A9: Studies in rats show that while both oral and dermal administration of cythis compound lead to rapid and near-complete excretion of 14C from the acid and alcohol moieties, dermal application results in a higher proportion of metabolites with cleaved ester bonds. [] This highlights the influence of administration route on the compound's metabolic fate.
Q10: What is the oral bioavailability of this compound in rabbits, and what does it suggest about its safety profile?
A10: Research on rabbits indicates a low oral bioavailability of this compound (15.29%), alongside a short mean residence time. [] This suggests rapid elimination from the body and contributes to its classification as a relatively safe pesticide.
Q11: Which insect species have been used as surrogates to assess the non-target effects of this compound?
A11: Laboratory bioassays utilizing house crickets (Acheta domesticus), convergent lady beetles (Hippodamia convergens), and fall armyworm larvae (Spodoptera frugiperda) have been conducted to evaluate the potential non-target impacts of this compound on terrestrial insects. []
Q12: Is there evidence of resistance development to this compound in head lice?
A12: A study conducted in the UK observed moderate resistance to this compound in head lice. [] This highlights the potential for resistance development in target insect populations, emphasizing the need for continuous monitoring and alternative treatment strategies.
Q13: Does cross-resistance to other pyrethroids exist in Aedes aegypti populations resistant to d-phenothrin?
A13: Studies on Aedes aegypti strains from Mexico revealed widespread cross-resistance to various pyrethroids in populations resistant to d-phenothrin. [] The resistance ratios varied depending on the specific pyrethroid, suggesting differences in the mechanisms and levels of cross-resistance. Notably, bifenthrin displayed lower levels of cross-resistance, potentially offering an alternative for mosquito control in areas with permethrin resistance.
Q14: What are the potential health risks of d-phenothrin exposure to horses?
A14: A risk assessment for horses exposed to d-phenothrin used in mosquito control programs indicated low risk levels, with both acute and subchronic risk quotients significantly below the level of concern. [] These findings suggest that d-phenothrin, when used according to recommended guidelines, poses minimal risk to horses.
Q15: Does d-phenothrin cause oxidative DNA damage?
A15: Research on rats showed a dose-dependent increase in oxidative DNA damage in the liver and kidney after repeated intraperitoneal administration of d-phenothrin. [] This finding raises concerns about the potential long-term effects of exposure to this pyrethroid and necessitates further investigation into its safety profile.
Q16: Has this compound been linked to any adverse effects in humans?
A16: A study investigating an epidemic of gynecomastia among Haitian refugees identified this compound, present in a delousing agent, as a potential antiandrogen. [] The compound competitively bound to androgen receptors and antagonized androgen action in rats. This case highlights the potential for endocrine-disrupting effects of this compound in humans, warranting further research to confirm these findings and assess the associated risks.
Q17: What analytical techniques are commonly used to determine this compound residues in agricultural products?
A17: Gas chromatography coupled with electron capture detection (ECD-GC) and ion-trap gas chromatography/mass spectrometry (GC/MS) with chemical ionization are sensitive methods employed for analyzing this compound and its metabolite 3-phenoxybenzoic acid in various agricultural products. [] These techniques offer high sensitivity and selectivity for accurate quantification of residues.
Q18: How can high-performance liquid chromatography (HPLC) be applied to analyze d-phenothrin in shampoo formulations?
A18: HPLC, particularly with a μBondapak Phenyl® column and an acetonitrile-water mobile phase, enables the direct determination of d-phenothrin in shampoo without requiring extensive pretreatment steps. [, ] This method simplifies the analysis and ensures accurate quantification in complex matrices.
Q19: What is the toxicity of this compound to aquatic organisms?
A19: Studies on grass shrimp (Palaemonetes pugio) demonstrated high toxicity of this compound to various life stages, including adults, larvae, and embryos. [] This finding underscores the potential ecological risks associated with this compound contamination of aquatic ecosystems.
Q20: Are there any effective alternatives to pyrethroids for controlling head lice?
A20: Clinical trials have shown that 4% dimeticone lotion demonstrates comparable efficacy to 0.5% this compound liquid for treating head lice infestations. [, ] Additionally, dimeticone exhibited a lower incidence of irritant reactions compared to this compound. This highlights dimeticone as a viable alternative, particularly considering the emerging resistance to pyrethroids in head lice populations.
Q21: Can essential oils be considered potential alternatives to synthetic insecticides like this compound for controlling head lice?
A21: Several studies have investigated the pediculicidal activity of essential oils against Pediculus humanus capitis. [, , ] Eucalyptus, marjoram, pennyroyal, and rosemary oils exhibited notable efficacy, with some demonstrating faster action than commonly used pyrethroids. These findings warrant further exploration of essential oils as potential alternatives or complementary agents in head lice control strategies, especially given their generally lower toxicity profiles.
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